(6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. The compound features a pyridine ring substituted with a methylamino group at the 6-position, a trifluoromethyl group at the 5-position, and a boronic acid group at the 3-position. This combination of functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-(trifluoromethyl)pyridine.
Amination Reaction: The 2-bromo-5-(trifluoromethyl)pyridine undergoes a palladium-catalyzed amination reaction with methylamine to introduce the methylamino group at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as sodium tert-butoxide, used in amination reactions.
Oxidizing Agents: For oxidation reactions.
Major Products:
Aryl Derivatives: Formed through coupling reactions.
Amino Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions due to its boronic acid group.
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Industry:
Mechanism of Action
The mechanism of action of (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Bis(5-(Trifluoromethyl)pyridin-2-yl)amine: Another compound with a trifluoromethyl group and pyridine ring.
α-(Trifluoromethyl)styrenes: Compounds with a trifluoromethyl group and aromatic ring.
Uniqueness:
Functional Group Combination: The unique combination of a methylamino group, trifluoromethyl group, and boronic acid group makes (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid distinct from other similar compounds.
Reactivity: The presence of these functional groups enhances its reactivity and versatility in various chemical reactions.
Biological Activity
(6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS: 1889221-15-1) is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and as a pharmacological agent. This compound's unique structural features, including the trifluoromethyl group and the methylamino substituent, contribute to its distinct interactions with biological targets.
- Molecular Formula : C7H7BF3NO2
- Molar Mass : 204.94 g/mol
- Storage Conditions : Recommended to be stored under inert gas (nitrogen or argon) at temperatures between 2-8°C .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the boronic acid moiety allows it to form reversible covalent bonds with diols, which can influence enzyme activity and receptor binding.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, particularly pancreatic cancer cells. The following table summarizes key findings regarding its anticancer activity:
Cell Line | IC50 Value (µM) | Notes |
---|---|---|
BxPC-3 | 0.051 | Strong antiproliferative effect observed |
Panc-1 | 0.066 | Higher potency compared to standard treatments |
WI38 (normal fibroblast) | 0.36 | Indicates selectivity towards cancer cells |
These results suggest that this compound exhibits a favorable therapeutic index, showing significantly lower toxicity towards normal cells compared to cancer cells .
Case Studies
- Study on Pancreatic Cancer : A detailed investigation into the antiproliferative effects of this compound revealed that extending exposure time led to enhanced cytotoxicity against pancreatic cancer cell lines. After 48 hours, IC50 values were consistently lower than those observed after 24 hours, indicating time-dependent efficacy .
- Mechanistic Insights : The mechanism underlying the anticancer activity was suggested to involve DNA intercalation and disruption of cellular processes critical for tumor growth. This aligns with findings from other boronic acids that exhibit similar mechanisms through structural modifications that enhance their binding affinity .
Additional Biological Activities
Beyond its anticancer properties, this compound has been explored for its antimicrobial properties. Preliminary results indicate potential synergy when used in combination with existing antibiotics, enhancing their efficacy against resistant bacterial strains .
Properties
Molecular Formula |
C7H8BF3N2O2 |
---|---|
Molecular Weight |
219.96 g/mol |
IUPAC Name |
[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H8BF3N2O2/c1-12-6-5(7(9,10)11)2-4(3-13-6)8(14)15/h2-3,14-15H,1H3,(H,12,13) |
InChI Key |
KBNVCIOUIYHOJN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)NC)C(F)(F)F)(O)O |
Origin of Product |
United States |
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